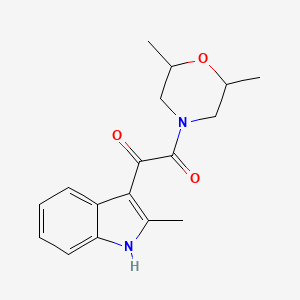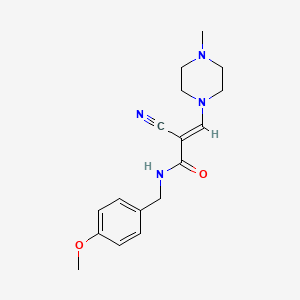![molecular formula C6H4N4O3 B2670996 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 13958-53-7](/img/structure/B2670996.png)
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two adjacent nitrogen atoms at the 1- and 3- ring position .
Synthesis Analysis
A facile and efficient one-pot three-step approach to the synthesis of substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed . In this method, treatment of phospazene with arylisocyanates and followed by nucleophilic addition with phenols/alcohols in the presence of a catalytic amount of K2CO3/R2ONa in THF at room temperature gave the corresponding 6-aryl-7-oxo-5-aryoxy/alkoxy-1-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]-pyrimidine-3-carbonitrile in satisfactory to good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolopyrimidine skeleton, which is a pyrazole fused to a pyrimidine . The molecular formula is C5H4N4O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 4-substituted amido-1H-pyrazole-3-carboxamide with potassium bis(trimethylsilyl)amide . Another approach involves the displacement of a chloro group in 5-amino-4,6-dichloropyrimidine with 4-chloroaniline, followed by acylation of the resulting diamino derivative with 2-chlorobenzoyl chloride .Physical And Chemical Properties Analysis
The molecular weight of this compound is 136.1115 . Further physical and chemical properties are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Properties
The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities, among others. The structure-activity relationship (SAR) studies of these derivatives have gained attention, leading to the development of various drug candidates targeting different diseases. Synthetic strategies for these compounds are continually evolving, with a focus on enhancing their biological efficacy through structural modifications (Cherukupalli et al., 2017).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including the pyrazolo[4,3-d]pyrimidine scaffold, have found applications as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications. Additionally, these compounds exhibit a range of biological and medicinal activities, highlighting their significance in both sensing technology and therapeutic applications (Jindal & Kaur, 2021).
Hybrid Catalysts in Synthesis
The development of hybrid catalysts for synthesizing pyrazolo[4,3-d]pyrimidine derivatives represents a significant advancement. These catalysts facilitate the creation of novel compounds with enhanced biological activity, demonstrating the continuous innovation in the synthesis of pharmacologically relevant molecules (Parmar et al., 2023).
Wirkmechanismus
While the specific mechanism of action for this compound is not explicitly mentioned in the sources, it is known that pyrazolopyrimidines have been widely used as potential pharmaceuticals such as selective and orally bioavailable mGluR1 antagonists, selective inhibitors of PDE5, antiviral, antimicrobial, anticancer, anti-inflammatory, and xanthine oxidase inhibitors .
Zukünftige Richtungen
The construction of fused heterocyclic pyrazolo[4,3-d]pyrimidin-7-one is most common, and 3-carbonitrile of 3-carbonitrile-5-methyl-7-substituted pyrazolo[1,5-a]pyridine compound is favor of abirritative and hypnotic activities . This suggests potential future directions for the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-2(7-1-8-5)4(6(12)13)10-9-3/h1H,(H,9,10)(H,12,13)(H,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANJUVAHAGWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)


![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2670917.png)
![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)


![4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2670923.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)
![3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine](/img/structure/B2670932.png)

amine](/img/structure/B2670934.png)
